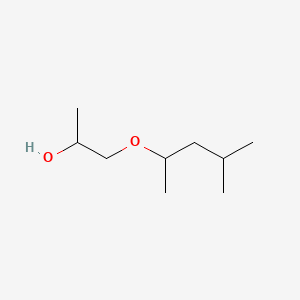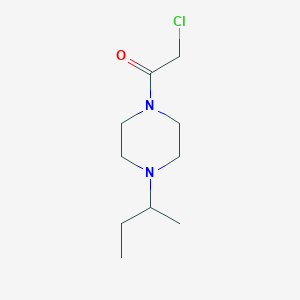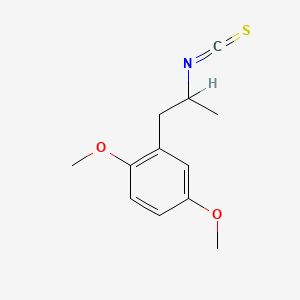
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) and a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene can be achieved through several methods:
From Amines and Phenyl Isothiocyanate: One efficient method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent.
From Amines and Thiophosgene: Another method involves the reaction of amines with thiophosgene.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. The replacement reaction of phenyl isothiocyanate with amines is preferred due to its low toxicity, safety, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives.
Applications De Recherche Scientifique
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anti-malarial activity, where it targets cysteine proteases in the malaria parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Eugenol Isothiocyanate: Similar in structure, with an isothiocyanate group attached to a methoxy-substituted benzene ring.
Cinnamaldehyde Isothiocyanate: Another related compound with an isothiocyanate group attached to a cinnamaldehyde structure.
Uniqueness
2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
35424-99-8 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-(2-isothiocyanatopropyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C12H15NO2S/c1-9(13-8-16)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6H2,1-3H3 |
Clé InChI |
QKRWCVGUTUWPOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)OC)OC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
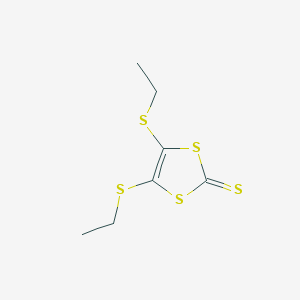


![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
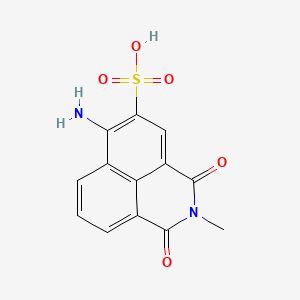

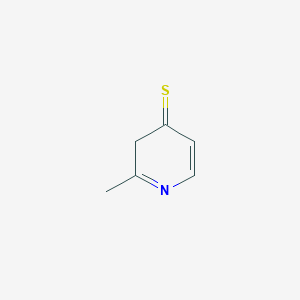
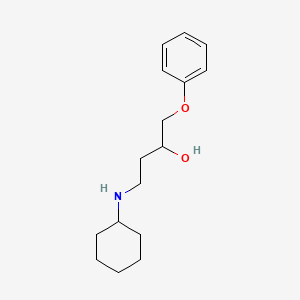
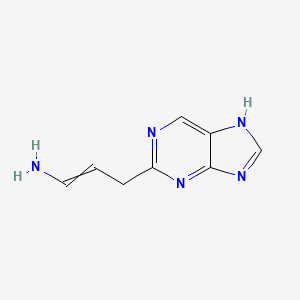
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
